2-Bromothiophenol CAS number 6320-02-1 properties
2-Bromothiophenol CAS number 6320-02-1 properties
An In-depth Technical Guide to 2-Bromothiophenol (CAS: 6320-02-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Bromothiophenol, a versatile reagent used in organic synthesis and drug discovery. It covers its physicochemical properties, safety and handling protocols, and key applications, with a focus on providing actionable information for laboratory and research settings.
Core Properties and Identification
2-Bromothiophenol, also known as 2-bromobenzenethiol, is a clear, yellow liquid characterized by a strong, unpleasant odor.[1][2] Its unique structure, featuring both a bromine atom and a thiol group on a benzene (B151609) ring, makes it a valuable intermediate for synthesizing complex organosulfur compounds.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Clear yellow liquid | [1][2] |
| Odor | Stench | [1][4][5] |
| Boiling Point | 128-130 °C / 25 mmHg116 °C / 1013 hPa | [2][6][7][8] |
| Density | 1.573 g/mL at 25 °C | [2][6][7] |
| Refractive Index | n20/D 1.635 | [2][6][7] |
| Flash Point | > 110 °C (> 230 °F) | [7] |
| Solubility | Immiscible with water, low water solubility | [1][4] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 6320-02-1 | [5][6] |
| EC Number | 228-665-4 | [5][6] |
| Molecular Formula | C₆H₅BrS | [5][6][9] |
| Molecular Weight | 189.07 g/mol | [5][6][9] |
| InChI Key | YUQUNWNSQDULTI-UHFFFAOYSA-N | [6][7] |
| SMILES | Sc1ccccc1Br | [6][7] |
| Synonyms | 2-Bromobenzenethiol, o-Bromothiophenol | [1][5][10] |
Safety and Handling
2-Bromothiophenol is classified as a hazardous substance and requires strict safety protocols. It is toxic if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[1][4][5]
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement | Reference |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | [1][5] |
| H315 | Causes skin irritation | [5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation | [1][5] |
| P261 | Avoid breathing mist/vapors/spray | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [5] |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [5] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [5] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing | [11] |
Due to its hazardous nature, all work with 2-Bromothiophenol must be conducted within a chemical fume hood with adequate ventilation.[1][4] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4] It should be stored under an inert atmosphere.[4]
Caption: General laboratory workflow for the safe handling of 2-Bromothiophenol.
Spectroscopic Data
Full spectroscopic data, including Infrared (IR), Mass Spectrometry (MS), 1H NMR, and 13C NMR, are available for 2-Bromothiophenol through various databases.[9][12][13] Researchers are advised to consult resources such as the NIST Chemistry WebBook for detailed spectra.[9][13][14]
Applications in Research and Drug Development
2-Bromothiophenol is a key building block in organic synthesis, valued for its dual reactivity.[3] Its thiol and bromo functionalities allow for diverse chemical transformations, making it a staple in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3][15]
Key applications include:
-
Synthesis of Fused Heterocycles: It is used as a precursor in the synthesis of fused organosulfur skeletons like phenothiazines and thianthrenes through reactions such as C-H thiolation and C-N amination.[3]
-
Pharmaceutical Intermediates: The compound serves as a starting material for designing and synthesizing new drug candidates with potential therapeutic applications.[3][15] The broader family of brominated thiophenes and thiazoles are pivotal in developing kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases.[16][17]
-
Material Science: It is utilized in the development of new materials, including polymers and coatings.[3][15] A noted reaction is its use with 4-(4-bromo-3-nitro-phenyl)morpholine to create nitro-sulphide compounds.[2][6]
Experimental Protocols
While specific experimental applications are vast, a common use for this class of compound is in synthesis. The following is a representative protocol for the synthesis of 2-Bromothiophenol from 2-bromoaniline (B46623), illustrating a typical multi-step synthetic pathway.
Synthesis of 2-Bromothiophenol from 2-Bromoaniline[18]
This procedure involves the diazotization of 2-bromoaniline followed by subsequent conversion.
Step 1: Diazotization
-
In a suitable reaction vessel, 2-bromoaniline is dissolved in aqueous hydrochloric acid (aq. HCl).
-
The solution is cooled to 0 °C in an ice bath.
-
An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise over a period of 0.75 hours, maintaining the temperature at 0 °C to form the 2-bromobenzenediazonium chloride intermediate.
Step 2: Hydrolysis/Decomposition
-
The reaction mixture containing the diazonium salt is then warmed to 50-55 °C and stirred for 0.5 hours. This step is described as involving the addition of water.
Step 3: Thiolation
-
To the resulting mixture, potassium hydroxide (B78521) (KOH) dissolved in ethanol (B145695) is added.
-
The reaction is heated and maintained for 10 hours to yield the final 2-Bromothiophenol product.
Note: This generalized protocol is based on a cited synthetic route.[18] Researchers should consult the primary literature and perform their own risk assessments and optimization before undertaking any laboratory work.
References
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- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. 2-Bromothiophenol 97 6320-02-1 [sigmaaldrich.com]
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- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. 2-Bromothiophenol [webbook.nist.gov]
- 10. 2-Bromothiophenol (CAS 6320-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. chemdmart.com [chemdmart.com]
- 12. 2-BROMOTHIOPHENOL(6320-02-1) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Bromothiophenol [webbook.nist.gov]
- 14. 2-Bromothiophenol [webbook.nist.gov]
- 15. Cas 6320-02-1,2-BROMOTHIOPHENOL | lookchem [lookchem.com]
- 16. benchchem.com [benchchem.com]
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- 18. 2-BROMOTHIOPHENOL synthesis - chemicalbook [chemicalbook.com]
